(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H18F2N4OS and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of novel compounds with complex structures like "(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" involves intricate chemical reactions and precise structural characterization. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles demonstrate the comprehensive approaches used to understand the molecular framework and intermolecular interactions of such compounds (Prasad et al., 2018).
Antimicrobial Activity
Compounds derived from the structural framework of "this compound" have been evaluated for their antimicrobial properties. For example, research on synthesized fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, indicating the potential for therapeutic applications in combating microbial infections (Sathe et al., 2011).
Antitumoral Activity
The antitumoral activity of related compounds, especially those incorporating the imidazo[2,1-b]thiazol and piperazine moieties, has been the subject of various studies. The synthesis and evaluation of these compounds against cancer cell lines provide insights into their potential as anticancer agents. For instance, novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic activity against human cancer cell lines, highlighting the therapeutic potential of these molecules (Ding et al., 2012).
Antioxidant and Antimicrobial Activities
Further research into the properties of these compounds includes studies on their antioxidant and antimicrobial activities. The synthesis of derivatives and evaluation of their biological activities contribute to the understanding of their efficacy and potential applications in medicinal chemistry (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Compounds with similar structures are often designed to interact with specific proteins or enzymes in the body, which are involved in critical biological processes. These targets could be receptors, ion channels, or enzymes involved in signal transduction, cellular metabolism, or other biological processes .
Mode of Action
The compound might bind to its target, altering the target’s normal function. This could inhibit (block) the target’s activity, activate it, or modify it in some other way .
Biochemical Pathways
The interaction between the compound and its target could affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing substance, or it might activate a pathway that helps the body to fight disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized (broken down), and how it is excreted. These properties can greatly affect the compound’s bioavailability (how much of the compound actually reaches its target) and its potential side effects .
Result of Action
The ultimate effect of the compound would depend on its mode of action and the biochemical pathways it affects. For example, it might slow the progression of a disease, alleviate symptoms, or potentially even cure the disease .
Action Environment
Various environmental factors can influence the action of the compound. These could include the pH of the body fluids, the presence of other substances that might interact with the compound, and the individual’s overall health status .
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-7-5-15(6-8-16)18-13-28-20(14-30-22(28)25-18)21(29)27-11-9-26(10-12-27)19-4-2-1-3-17(19)24/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWHTKCTWZZNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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